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molecular formula C15H27N3O5 B8692095 (S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate

(S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate

Cat. No. B8692095
M. Wt: 329.39 g/mol
InChI Key: YVQUDJUGLPUGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09227978B2

Procedure details

A mixture of di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate (7.5 g, 22.79 mmol), in HCl/MeOH (75 mL, 2.86; N) was stirred at room temperature for 16 h. The mixture was concentrated in vacuo to yield the product (4.58 g, 100% yield) as a yellow solid.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7][CH2:6][N:5]1C(OC(C)(C)C)=O)(=[O:3])[NH2:2].[ClH:24].CO>>[ClH:24].[ClH:24].[NH:5]1[CH2:6][CH2:7][NH:8][CH2:9][CH:4]1[C:1]([NH2:2])=[O:3] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C(N)(=O)C1N(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.N1C(CNCC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.58 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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